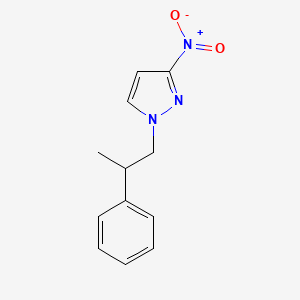

![molecular formula C19H18N2O3S3 B2820657 (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylthio)benzamide CAS No. 896027-00-2](/img/structure/B2820657.png)

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylthio)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiazole ring system is ubiquitous in biologically active natural products and pharmaceutically important compounds . Representatives of well-known thiazole-containing natural products are antibiotics thiostrepton, GE2270A , and antitumor agent epothilone. Thiazole-containing drugs include ritonavir (antiviral), ixabepilone and dasatinib (both antitumor), ceftizoxime (antibacterial), and famotidine (histamine H2-receptor antagonist) .

Synthesis Analysis

The synthesis of thiazoles and benzothiazoles often involves metalation reactions, which consist of lithiation (including halogen dance reactions), magnesation, zincation, caldation, boronation, and silylation . The power of these metalated reactions is amply demonstrated in the total synthesis of the thiazolyl peptide GE2270A .Molecular Structure Analysis

Thiazoles have a five-membered ring with two heteroatoms, one sulfur atom and one nitrogen atom. The benzothiazole is a fused ring system which is a benzene ring fused to a thiazole ring .Chemical Reactions Analysis

Application of the metalated thiazoles focuses on nucleophilic additions and metal-catalyzed cross-coupling reactions (Stille, Negishi, and Suzuki) .Applications De Recherche Scientifique

Synthesis and Biological Activity

Several studies have focused on the synthesis and biological activity of benzothiazole and sulfonamide derivatives, as these compounds exhibit a range of pharmacological activities. For example, benzothiazole sulfonamides have been explored for their anticancer properties. A study described the design, synthesis, and biological evaluation of benzothiazole-benzamide derivatives, highlighting their potential as anticancer agents due to their ability to inhibit human carbonic anhydrase isoforms, which are relevant targets in cancer therapy (Darweesh et al., 2016).

Antimalarial and Antiviral Applications

Compounds with structures similar to the one have been investigated for their antimalarial and antiviral activities. For instance, sulfonamide derivatives have been theoretically investigated for their potential as COVID-19 drugs through computational calculations and molecular docking studies, indicating their relevance in the search for treatments against viral infections (Fahim & Ismael, 2021).

Supramolecular Chemistry and Material Science

Research in supramolecular chemistry has explored the use of benzamide derivatives as gelators, studying the role of methyl functionality and S...O interactions in gelation behavior. These studies contribute to the development of new materials with potential applications in drug delivery systems and nanotechnology (Yadav & Ballabh, 2020).

Electrophysiological Activity

The synthesis and evaluation of electrophysiological activity of benzamide derivatives have also been reported. Such compounds have been examined for their potential as selective class III agents in the treatment of arrhythmias, demonstrating the wide-ranging pharmacological applications of benzamide sulfonamides (Morgan et al., 1990).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3-methylsulfanyl-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S3/c1-4-10-21-16-9-8-15(27(3,23)24)12-17(16)26-19(21)20-18(22)13-6-5-7-14(11-13)25-2/h4-9,11-12H,1,10H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEZVHYQXLVKMKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(3,4-dimethoxybenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide](/img/structure/B2820579.png)

![Methyl 5-[(2-benzylphenoxy)methyl]-2-furoate](/img/structure/B2820580.png)

![2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2820583.png)

![8-(3-Bromo-4-hydroxy-5-methoxyphenyl)-3-(4-fluorophenyl)-6-oxo-2,3,4,6,7,8-hexahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B2820587.png)

![2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(4-nitrophenyl)ethanone](/img/structure/B2820589.png)

![6-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2820590.png)

![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-methoxybenzamide](/img/structure/B2820591.png)

![Tert-butyl [4-(3-methyl-1,2,4-oxadiazol-5-yl)benzyl]carbamate](/img/structure/B2820593.png)